molecular formula C9H15N3O B594930 (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine CAS No. 1248219-01-3

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B594930
CAS No.: 1248219-01-3
M. Wt: 181.239
InChI Key: MAMXJAPOMWOGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound of interest in medicinal chemistry and materials science research. The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for its electron-deficient nature and ability to act as a bioisostere for carboxylic esters and amides . Compounds featuring this structure have been extensively investigated for a wide range of biological activities, including their potential as carbonic anhydrase inhibitors . Furthermore, 1,3,4-oxadiazole derivatives are valuable in materials science, where they serve as electron-transporting materials and hole blockers in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their high thermal stability and photoluminescence quantum yield . The cyclopentylmethyl substitution on the oxadiazole ring may influence the compound's lipophilicity and overall pharmacokinetic properties, making it a valuable building block for constructing more complex molecules for biological evaluation or functional materials. Researchers can utilize this amine-functionalized oxadiazole as a key intermediate for further derivatization via amide bond formation or other reactions with the primary amine group. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage .

Properties

IUPAC Name

[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-9-12-11-8(13-9)5-7-3-1-2-4-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXJAPOMWOGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the preparation of cyclopentylmethyl hydrazine , typically derived from cyclopentylmethyl halides and hydrazine hydrate. Subsequent condensation with a carboxylic acid (e.g., acetic acid) or its activated ester forms the intermediate hydrazide. Cyclization is achieved under acidic conditions (e.g., HCl or H₂SO₄) or using dehydrating agents like phosphorus oxychloride (POCl₃). For example:

  • Hydrazide Formation :

    Cyclopentylmethyl hydrazine + RCOClCyclopentylmethyl hydrazide (R = CH₃, etc.)\text{Cyclopentylmethyl hydrazine + RCOCl} \rightarrow \text{Cyclopentylmethyl hydrazide (R = CH₃, etc.)}
  • Oxadiazole Cyclization :

    Hydrazide + POCl₃(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine\text{Hydrazide + POCl₃} \rightarrow \text{this compound}

Key parameters influencing yield include temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios.

Optimization and Yield

Studies indicate that using trimethyl orthoformate as a cyclizing agent in acetonitrile at 100°C for 1 hour enhances yields to 75–85%. Substituting POCl₃ with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) further improves selectivity, reducing side reactions.

Triphenylphosphine-Mediated Cyclization

An alternative method employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to facilitate cyclization. This approach is advantageous for substrates sensitive to strong acids.

Reaction Conditions

The hydrazide intermediate is treated with PPh₃ (1.2 eq.) and CCl₄ (2 eq.) in acetonitrile under reflux. The mechanism involves the formation of a phosphine-iminium intermediate, which undergoes intramolecular cyclization to form the oxadiazole ring.

Example Protocol :

  • Hydrazide : N'-Acetyl-2-(cyclopropylmethoxy)benzohydrazide (1 eq.)

  • Reagents : PPh₃ (1.2 eq.), CCl₄ (2 eq.), TEA (3 eq.)

  • Conditions : 100°C, 1 hour, acetonitrile

  • Yield : 68–72%

Mitsunobu Reaction for Alkoxy-Substituted Derivatives

For derivatives requiring alkoxy groups at specific positions, the Mitsunobu reaction provides a robust pathway.

Synthesis Steps

  • Esterification : 4-Hydroxyphenylacetic acid is esterified with methanol/H₂SO₄.

  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Mitsunobu Coupling : Reaction with cyclopentylmethanol using diethyl azodicarboxylate (DEAD) and PPh₃.

  • Deprotection and Cyclization : Boc removal with TFA, followed by hydrazide formation and cyclization.

Key Data :

  • Cyclization Agent : Trimethyl orthoacetate

  • Yield : 78–82%

Characterization and Analytical Data

Spectral Analysis

  • IR Spectroscopy : Strong absorption at 1650–1670 cm⁻¹ (C=N stretch) and 3200–3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (CDCl₃): δ 1.50–1.85 (m, cyclopentyl CH₂), 3.10 (s, CH₂NH₂), 7.25–7.45 (aromatic H).

  • XRD : Crystalline structure with monoclinic space group P2₁/c.

Purity and Yield Comparison

MethodReagentsTemperature (°C)Time (h)Yield (%)
Hydrazide CyclizationPOCl₃110670
PPh₃/CCl₄PPh₃, CCl₄, TEA100172
MitsunobuDEAD, PPh₃651282

Challenges and Innovations

Side Reactions

  • N-Oxide Formation : Occurs under strongly oxidative conditions, mitigated by using inert atmospheres.

  • Isomerization : Substituent position varies with reaction pH; acidic conditions favor 1,3,4-oxadiazole over 1,2,4-isomers.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (150°C, 30 minutes) to reduce reaction times and improve yields (88%) .

Chemical Reactions Analysis

Types of Reactions: (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues include:

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (4-methylphenyl substituent) .
  • C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-methylamine (cyclopropyl substituent) .
  • (5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine (trifluoromethoxyphenyl substituent) .
  • 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-methanamine (2-methoxyphenyl substituent) .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Calculated LogP Melting Point (°C) Synthesis Yield (%)
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine Cyclopentylmethyl ~153.2* ~2.5* Not reported Not reported
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl 189.23 1.2 174.63 87
C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-methylamine Cyclopropyl 139.16 -0.8 Not reported Not reported
(5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine 4-Trifluoromethoxyphenyl 260.23 2.1 Not reported Not reported

*Estimated based on substituent contributions.

Key Observations:
  • Thermal Stability: The 4-tolyl derivative exhibits a high melting point (174.63°C), indicative of strong intermolecular interactions and crystallinity .
  • Synthetic Efficiency: The 4-tolyl compound achieves an 87% yield via polyphosphoric acid-mediated cyclization, a benchmark for scalable synthesis .
Antimicrobial and Antituberculosis Potential
  • The trifluoromethoxyphenyl analogue demonstrated activity against drug-resistant Mycobacterium tuberculosis, linked to electron-withdrawing groups enhancing target affinity .
  • 1,3,4-Oxadiazoles with lipophilic substituents (e.g., cyclopentylmethyl) may improve penetration through bacterial membranes, though specific data for the target compound is pending .
Druglikeness and ADME Properties
  • Lower LogP values (e.g., cyclopropyl: -0.8) correlate with better aqueous solubility, while higher LogP (e.g., trifluoromethoxyphenyl: 2.1) may improve blood-brain barrier penetration .

Biological Activity

The compound (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its oxadiazole core, which is known for contributing to various biological activities. The presence of the cyclopentylmethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens including Gram-positive and Gram-negative bacteria. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL
This compoundP. aeruginosaTBD

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., HeLa and A549), it was found that certain derivatives led to a significant decrease in cell viability at concentrations as low as 10 µM. The study highlighted that the presence of specific substituents on the oxadiazole ring could enhance potency.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction: Some derivatives interact directly with DNA, leading to strand breaks and subsequent cellular apoptosis.
  • Receptor Modulation: The compound may act as a modulator for various receptors involved in signaling pathways critical for cell proliferation and survival.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution profiles with potential hepatic metabolism. Toxicity assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are needed to evaluate their safety in vivo.

Q & A

Q. What synthetic routes are most effective for producing (5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as acid hydrazides and carboxylic acids, using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Key optimizations include:
  • Temperature Control : Maintain reflux conditions (80–100°C) to ensure complete cyclization .
  • Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity .
    Comparative studies of alternative routes (e.g., nitrile-hydroxylamine reactions) are recommended to evaluate scalability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring structure and cyclopentylmethyl substitution. For example, the methanamine (-CH₂NH₂) proton resonates at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 209.1 for C₉H₁₅N₃O) .
  • Infrared (IR) Spectroscopy : Detect oxadiazole ring vibrations (~1600 cm⁻¹) and NH₂ stretching (~3350 cm⁻¹) .

Q. How can initial biological activity screening be designed to assess antimicrobial or anti-inflammatory potential?

  • Methodological Answer :
  • Assay Selection :
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : Measure inhibition of cyclooxygenase-2 (COX-2) via ELISA .
  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values .
  • Positive Controls : Compare with known agents like ciprofloxacin (antimicrobial) or diclofenac (anti-inflammatory) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial dihydrofolate reductase (DHFR) or COX-2. Focus on the cyclopentylmethyl group’s steric effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How do steric and electronic effects of the cyclopentylmethyl group influence nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky cyclopentyl group reduces reactivity in SN2 mechanisms. Use bulky electrophiles (e.g., tert-butyl halides) to favor SN1 pathways .
  • Electronic Effects : Electron-donating cyclopentyl groups enhance oxadiazole ring electrophilicity. Monitor via Hammett plots with substituted aryl halides .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., cyclopropylmethyl derivatives) using HPLC .

Q. How can contradictory results in biological activity across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., NIH/WHO guidelines) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Structural Analog Comparison : Test derivatives (e.g., 5-(4-methylphenyl)-oxadiazole) to isolate substituent effects (see table below) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.